![molecular formula C32H35N B13654289 Bis(4'-(tert-butyl)-[1,1'-biphenyl]-4-yl)amine](/img/structure/B13654289.png)
Bis(4'-(tert-butyl)-[1,1'-biphenyl]-4-yl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4’-(tert-butyl)-[1,1’-biphenyl]-4-yl)amine is an organic compound characterized by the presence of two tert-butyl groups attached to a biphenyl structure, with an amine group at the para position. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4’-(tert-butyl)-[1,1’-biphenyl]-4-yl)amine typically involves the reaction of 4-tert-butylbiphenyl with an amine source under controlled conditions. One common method includes the use of lithium di-tert-butylbiphenylide as a catalyst, which facilitates the formation of the desired amine derivative .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions are carefully monitored to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(4’-(tert-butyl)-[1,1’-biphenyl]-4-yl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives, oxides, and reduced amine compounds.
Wissenschaftliche Forschungsanwendungen
Bis(4’-(tert-butyl)-[1,1’-biphenyl]-4-yl)amine has a wide range of applications in scientific research:
Biology: The compound’s stability and reactivity make it useful in biochemical assays and studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Wirkmechanismus
The mechanism of action of Bis(4’-(tert-butyl)-[1,1’-biphenyl]-4-yl)amine involves its interaction with specific molecular targets and pathways. The compound can act as a radical anion, accepting electrons and facilitating various chemical transformations. This property is particularly useful in catalysis and organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-di-tert-Butylbiphenyl: Similar in structure but lacks the amine group, making it less reactive in certain chemical reactions.
1-tert-Butyl-4-(4-tert-butylphenyl)benzene: Another related compound with similar stability but different reactivity due to the absence of the amine group.
Uniqueness
Bis(4’-(tert-butyl)-[1,1’-biphenyl]-4-yl)amine stands out due to its unique combination of stability and reactivity, particularly in catalysis and organic synthesis. The presence of the amine group enhances its versatility in various chemical reactions, making it a valuable compound in both research and industrial applications.
Eigenschaften
Molekularformel |
C32H35N |
|---|---|
Molekulargewicht |
433.6 g/mol |
IUPAC-Name |
4-(4-tert-butylphenyl)-N-[4-(4-tert-butylphenyl)phenyl]aniline |
InChI |
InChI=1S/C32H35N/c1-31(2,3)27-15-7-23(8-16-27)25-11-19-29(20-12-25)33-30-21-13-26(14-22-30)24-9-17-28(18-10-24)32(4,5)6/h7-22,33H,1-6H3 |
InChI-Schlüssel |
CBLPZAJZYYRZBV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=C(C=C3)C4=CC=C(C=C4)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


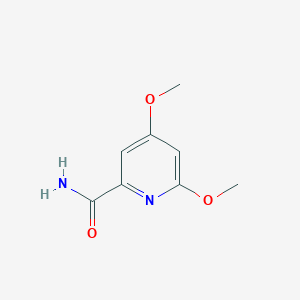
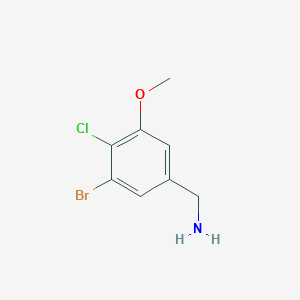
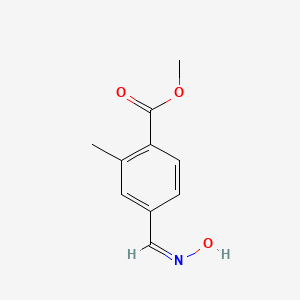
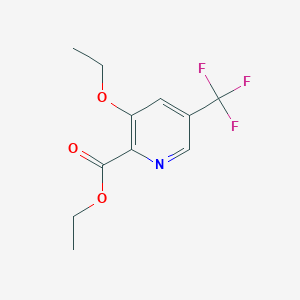
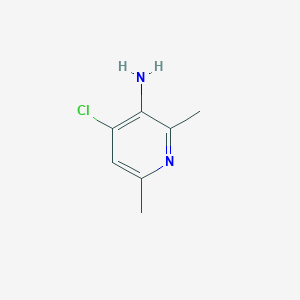
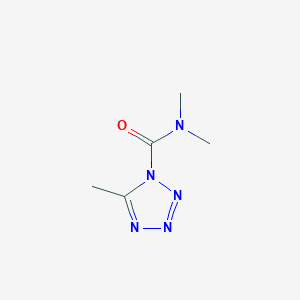
![4,6-Dichloro-2-(methylthio)-1H-imidazo[4,5-c]pyridine](/img/structure/B13654261.png)

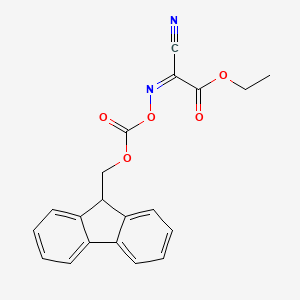
![7-Methoxybenzo[b]thiophen-2-amine](/img/structure/B13654290.png)
![(2R)-2-amino-3-methyl-N-[(1S)-1-phenylethyl]butanamide](/img/structure/B13654302.png)
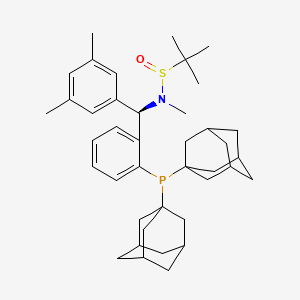
![Thieno[2,3-d]pyridazine-3-carbaldehyde](/img/structure/B13654310.png)
![4-amino-4H-cyclopenta[b]thiophen-6(5H)-one](/img/structure/B13654315.png)
